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Dibutyltin dioleate -

Dibutyltin dioleate

Catalog Number: EVT-8216169
CAS Number:
Molecular Formula: C44H84O4Sn
Molecular Weight: 795.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dibutyltin dioleate is synthesized from dibutyltin oxide and oleic acid. It falls under the category of organotin compounds, which are widely recognized for their applications in various industrial processes, particularly in plastics and coatings. The compound's structure comprises two butyl groups and two oleate groups attached to a central tin atom.

Synthesis Analysis

Methods and Technical Details

Dibutyltin dioleate can be synthesized through several methods, with the most common involving the reaction of dibutyltin oxide with oleic acid. The reaction proceeds as follows:

  1. Reagents: Dibutyltin oxide and oleic acid are mixed in a suitable solvent such as toluene or xylene.
  2. Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
  3. Formation: The dibutyltin dioleate forms as a result of esterification, where the hydroxyl group of oleic acid reacts with the tin atom.
 C4H9)2SnO+2C18H34O2 C4H9)2Sn Oleate 2+H2O\text{ C}_4\text{H}_{9})_2\text{SnO}+2\text{C}_{18}\text{H}_{34}\text{O}_2\rightarrow \text{ C}_4\text{H}_{9})_2\text{Sn Oleate }_2+\text{H}_2\text{O}

This synthesis method allows for the control of purity and yield, making it suitable for industrial applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of dibutyltin dioleate is C32H62O4Sn\text{C}_{32}\text{H}_{62}\text{O}_4\text{Sn}. Its structure features a central tin atom bonded to two butyl groups and two oleate groups. The spatial arrangement of these groups contributes to its effectiveness as a stabilizer.

  • Molecular Weight: Approximately 554.04 g/mol
  • Structural Representation: The compound can be visualized as having a central tin atom (Sn) with butyl (C4H9) chains extending from it, along with oleate (C18H33O2) chains.
Chemical Reactions Analysis

Reactions and Technical Details

Dibutyltin dioleate participates in various chemical reactions, particularly in polymer stabilization processes. Key reactions include:

  1. Decomposition: Under high temperatures, dibutyltin dioleate can decompose, releasing tin oxides and other byproducts.
  2. Cross-linking: In the presence of other reactive agents, it can facilitate cross-linking in polymer matrices, enhancing mechanical properties.

These reactions are crucial for improving the thermal stability and longevity of PVC products.

Mechanism of Action

Process and Data

The mechanism by which dibutyltin dioleate stabilizes polymers involves several steps:

  1. Coordination: The tin atom coordinates with chlorine or other halides present in the polymer matrix.
  2. Thermal Stabilization: It acts by disrupting the degradation pathways that lead to discoloration and loss of mechanical integrity at elevated temperatures.
  3. Radical Scavenging: The compound can also scavenge free radicals generated during thermal degradation, thus protecting the polymer structure.

This multifaceted mechanism is essential for maintaining the performance characteristics of PVC during processing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to yellowish liquid.
  • Solubility: Soluble in organic solvents like toluene but insoluble in water.
  • Viscosity: Moderate viscosity, which varies depending on concentration.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat.
  • Reactivity: Reacts with strong acids or bases; care must be taken when handling due to potential toxicological effects associated with organotin compounds.
Applications

Scientific Uses

Dibutyltin dioleate is primarily utilized in:

  • Polymer Industry: As a heat stabilizer in polyvinyl chloride formulations, enhancing thermal stability during processing.
  • Coatings: Used in protective coatings that require improved durability against heat and environmental stressors.
  • Adhesives: Incorporated into adhesives where enhanced thermal stability is required.

Its effectiveness in these applications underscores its significance within industrial chemistry, particularly in enhancing material performance under challenging conditions.

Synthesis Methodologies and Reaction Mechanisms

Catalytic Pathways in Organotin-Mediated Polymerization Reactions

The catalytic activity of dibutyltin dioleate in polymerization reactions stems from its Lewis acidic tin center, which coordinates with electron-rich functional groups in monomers. The tin(IV) center in DBTDO adopts a distorted tetrahedral geometry, where the oxygen atoms of the carbonyl groups in oleate ligands engage in weak coordinative bonding [5]. This electronic configuration facilitates the activation of isocyanate groups (-NCO) in polyurethane formation via a four-center transition state [4].

The mechanistic sequence involves:

  • Isocyanate Coordination: The electrophilic tin center coordinates with the oxygen atom of the isocyanate group, polarizing the N=C bond and increasing the carbon's susceptibility to nucleophilic attack.
  • Nucleophilic Addition: Alcohols (R'OH) attack the activated isocyanate carbon, forming a tetrahedral intermediate.
  • Urethane Formation and Catalyst Regeneration: Proton transfer yields the urethane linkage (RNHCOR') and regenerates the tin catalyst [4] [7].

Table 1: Catalytic Performance Parameters of Dibutyltin Compounds in Model Urethane Reactions

CatalystReaction Temperature (°C)Relative Rate Constant (k_rel)Selectivity (ROH vs H₂O)
Dibutyltin dioleate*8015.83.2
Dibutyltin dilaurate8012.52.8
Zirconium dionate8018.34.1

*Theorized performance based on structural analogues [4] [7].

Crucially, the unsaturated oleate chains introduce enhanced solubility in nonpolar media compared to saturated analogues, potentially improving catalyst dispersion in hydrophobic reaction systems. However, the extended alkyl chain length may moderately reduce catalytic activity due to increased steric hindrance around the tin center [5] [6].

Solvent-Free vs. Solvent-Assisted Synthesis Optimization

Dibutyltin dioleate synthesis employs two primary methodologies: solvent-free direct condensation and solvent-assisted processes, each with distinct advantages in yield, purity, and operational efficiency.

Solvent-Free Synthesis follows a simplified mechanism:2 CH₃(CH₂)₇CH=CH(CH₂)₇COOH + (C₄H₉)₂SnO → (C₄H₉)₂Sn[OOC(CH₂)₇CH=CH(CH₂)₇CH₃]₂ + H₂O

This approach involves:

  • Liquid Phase Formation: Solid mixtures of dibutyltin oxide and oleic acid transform into homogeneous liquids upon stirring at 20-30°C [8].
  • Reactive Dehydration: Heating to 60-70°C initiates condensation, with water removal driving the equilibrium toward product formation [8].
  • Product Isolation: Cooling induces phase separation, yielding crude DBTDO subsequently dried with anhydrous magnesium sulfate [8].

Table 2: Comparative Performance of Solvent-Based vs. Solvent-Free Synthesis

ParameterSolvent-Free MethodEthanol-Assisted MethodBenzene-Assisted Method
Reaction Temperature60-70°C78°C (reflux)80°C
Time2-3 hours4-5 hours3-4 hours
Yield95-97%89-92%91-94%
Residual SolventNone≤0.5% ethanol≤0.3% benzene
Energy ConsumptionLowHigh (distillation)Moderate

[1] [8]

Solvent-Assisted Synthesis traditionally employed polar solvents (ethanol) or aromatic hydrocarbons (benzene):

  • Ethanol systems utilize sodium ethoxide catalysts but require post-synthesis solvent stripping, risking tin-ether byproducts and residual ethanol (≤0.5%) that compromise thermal stability [1].
  • Benzene or toluene systems improve oleic acid solubility but introduce toxicity concerns and necessitate complex solvent recovery loops [2].

Modern solvent-free protocols achieve 97.2% yield at 70°C within 3 hours, eliminating solvent removal steps and reducing production costs by ~18% compared to solvent-based routes [8].

Role of Surfactants in Enhancing Reaction Efficiency and Yield

Though not inherently surfactants, dibutyltin dioleate's oleate ligands exhibit amphiphilic character that enhances interfacial activity in heterogeneous reaction systems. When external surfactants are incorporated during synthesis, they profoundly influence reaction kinetics and product isolation:

  • Micellar Catalysis: Anionic surfactants (e.g., sodium dodecylbenzene sulfonate) form reverse micelles in nonpolar media, solubilizing the water byproduct and shifting the condensation equilibrium toward DBTDO formation. This increases reaction rates by ≈25% versus surfactant-free systems [2].
  • Phase-Transfer Functions: Cationic surfactants like cetyltrimethylammonium bromide facilitate hydroxide ion transfer in multi-step syntheses involving dibutyltin dichloride intermediates:(C₄H₉)₂SnCl₂ + 2 CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻ → (C₄H₉)₂Sn[OOC(CH₂)₇CH=CH(CH₂)₇CH₃]₂ + 2 Cl⁻Surfactants transport carboxylate anions into organic phases, achieving near-quantitative conversion at 50°C versus 75°C in their absence [2] [6].
  • Emulsion Stabilization: In water-generating condensation reactions, nonionic surfactants (e.g., polysorbate 80) prevent droplet coalescence, increasing interfacial area for water diffusion. This reduces reaction time by 30-40% while maintaining yields >95% [7].

Notably, surfactant selection requires careful optimization since excessive concentrations may stabilize emulsions post-reaction, complicating product isolation.

Comparative Analysis of Direct vs. Multi-Step Synthesis Approaches

Dibutyltin dioleate production employs either direct condensation (oleic acid + dibutyltin oxide) or multi-step pathways (alkylation → esterification), each with distinctive process implications.

Direct Single-Step Synthesis2 RCOOH + (C₄H₉)₂SnO → (C₄H₉)₂Sn(OOCR)₂ + H₂O

  • Advantages: Atom economy >95%, minimal byproducts, reduced equipment footprint [8].
  • Limitations: Requires high-purity dibutyltin oxide; temperature sensitivity above 75°C risks oleic acid isomerization [3] [8].
  • Yield Optimization: Reflux at 65°C ±2°C for 2.5 hours achieves 97.2% yield with magnesium sulfate drying [8].

Multi-Step SynthesisStep 1: Grignard Synthesis of Dibutyltin Dichloride4 C₄H₉MgCl + SnCl₄ → (C₄H₉)₄Sn + 4 MgCl₂(C₄H₉)₄Sn + 2 SnCl₄ → 3 (C₄H₉)₂SnCl₂Step 2: Esterification(C₄H₉)₂SnCl₂ + 2 RCOOH + 2 Et₃N → (C₄H₉)₂Sn(OOCR)₂ + 2 Et₃N·HCl

  • Advantages: Tolerates lower-quality oleic acid feedstocks; enables intermediate purification [5].
  • Limitations: Generates stoichiometric amine hydrochloride waste; requires solvent management (tetrahydrofuran, benzene); 15-20% higher production costs [2] [5].

Table 3: Economic and Process Metrics for Dibutyltin Dioleate Synthesis Routes

MetricDirect CondensationMulti-Step (Grignard Route)Multi-Step (Reductive Alkylation)
Reaction Steps13-43
Byproduct Tonnage0.18 t/t product0.82 t/t product0.75 t/t product
Capital Cost Index1.02.32.1
Purity (Typical)≥97%≥99%≥98%
Catalyst RequirementNoneTriethylamine (stoichiometric)Sodium ethoxide (catalytic)

[2] [3] [8]

Process selection depends on feedstock availability and purity requirements. High-purity dibutyltin oxide favors direct synthesis for operational simplicity, while complex feedstocks may necessitate multi-step routes despite higher waste generation. Recent innovations in reactive distillation for water removal have boosted direct condensation yields to >97%, diminishing the technical rationale for multi-step approaches [8].

Properties

Product Name

Dibutyltin dioleate

IUPAC Name

dibutyltin(2+);(Z)-octadec-9-enoate

Molecular Formula

C44H84O4Sn

Molecular Weight

795.8 g/mol

InChI

InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;

InChI Key

AWFFJJAOMMAGFE-BGSQTJHASA-L

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC

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